2-Butyl-4-methylpyridine 2-Butyl-4-methylpyridine
Brand Name: Vulcanchem
CAS No.: 6304-31-0
VCID: VC3897352
InChI: InChI=1S/C10H15N/c1-3-4-5-10-8-9(2)6-7-11-10/h6-8H,3-5H2,1-2H3
SMILES: CCCCC1=NC=CC(=C1)C
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol

2-Butyl-4-methylpyridine

CAS No.: 6304-31-0

Cat. No.: VC3897352

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-4-methylpyridine - 6304-31-0

Specification

CAS No. 6304-31-0
Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
IUPAC Name 2-butyl-4-methylpyridine
Standard InChI InChI=1S/C10H15N/c1-3-4-5-10-8-9(2)6-7-11-10/h6-8H,3-5H2,1-2H3
Standard InChI Key UCAKJZWZXQHUMY-UHFFFAOYSA-N
SMILES CCCCC1=NC=CC(=C1)C
Canonical SMILES CCCCC1=NC=CC(=C1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Butyl-4-methylpyridine is systematically named according to IUPAC nomenclature as 2-butyl-4-methylpyridine, reflecting the substitution pattern of a butyl group at the 2-position and a methyl group at the 4-position of the pyridine ring . Its structural uniqueness arises from the steric and electronic effects imposed by these substituents, which influence reactivity and intermolecular interactions.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number6304-31-0
Molecular FormulaC10H15N\text{C}_{10}\text{H}_{15}\text{N}
Molecular Weight149.23 g/mol
IUPAC Name2-butyl-4-methylpyridine
SMILES NotationCCCCC1=NC=CC(=C1)C
InChIKeyUCAKJZWZXQHUMY-UHFFFAOYSA-N

Structural and Electronic Features

The compound’s planar pyridine ring facilitates aromaticity, while the alkyl substituents introduce steric hindrance. Computational analyses reveal a topological polar surface area of 12.9 Ų, indicating limited polarity, and an XLogP3 value of 2.9, reflecting moderate hydrophobicity . These properties suggest potential utility in non-polar solvents or as a ligand in coordination chemistry.

Physicochemical Properties

PropertyValueSource
Water SolubilitySparingly soluble
Solubility in EthanolMiscible
Storage Conditions0–10°C, inert atmosphere
StabilityLight- and air-sensitive

Spectroscopic and Computational Data

Quantum mechanical calculations predict a pKa of approximately 6.88, indicating weak basicity comparable to unsubstituted pyridine (pKa ~5.2) . The compound’s UV-Vis absorption spectrum remains uncharacterized in the provided sources, though its aromatic structure suggests absorption in the 250–300 nm range.

Synthesis and Production

Industrial Manufacturing Status

The U.S. Environmental Protection Agency’s Toxic Substances Control Act (TSCA) lists 2-butyl-4-methylpyridine as INACTIVE for commercial production, reflecting limited industrial demand or unresolved synthetic challenges . This regulatory status aligns with the compound’s sparse presence in chemical catalogs and research databases.

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